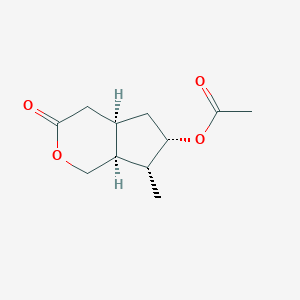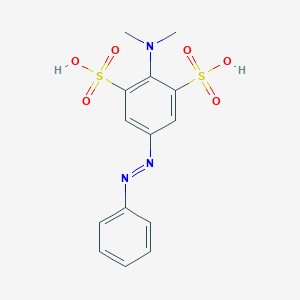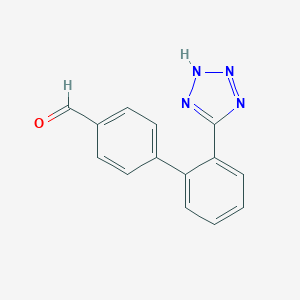
2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde
Übersicht
Beschreibung
2-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, commonly known as TBC, is a versatile organic compound that has been studied extensively in the field of synthetic organic chemistry. It is a building block for a variety of organic compounds, and has been used in the synthesis of various drugs, polymers materials, and other organic compounds. TBC has also been used in the development of a variety of biochemical and physiological applications, including its use as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Tetrazole derivatives, including 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde, have shown promising antibacterial properties . Researchers have synthesized derivatives of this compound and screened them for antibacterial activity. These derivatives could potentially serve as novel agents against bacterial infections.
Anticancer Potential
The same tetrazole moiety has been investigated for its anticancer effects. Researchers have explored the cytotoxicity of 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde derivatives against cancer cells. These compounds may offer new avenues for cancer treatment .
Antitubercular Applications
Tuberculosis (TB) remains a global health challenge. The synthesized 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde derivatives were evaluated for their anti-TB activity. TB is interconnected with cancer, and finding effective drugs is crucial. These derivatives could potentially contribute to TB management .
In Silico Molecular Docking Studies
Computational studies play a vital role in drug discovery. Researchers performed in silico molecular docking studies on targeted enzymes, including P38 MAP kinase protein, using these derivatives. The results indicated significant binding modes, suggesting their potential as drug candidates .
Bioavailability and Safety
Calculated ADME (absorption, distribution, metabolism, and excretion) properties suggested that the synthesized compounds adhered to essential rules for drug bioavailability. Importantly, they showed no indications of harmful toxic effects, making them viable candidates for drug development .
Organic Synthesis Reagent
Beyond biological applications, 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde can be used as a reagent containing boron functional groups. It plays a role in the preparation of phenylboronic acid ester compounds in organic synthesis .
Wirkmechanismus
Target of Action
The primary target of 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde, also known as 2’-(1H-Tetrazol-5-yl)-1,1’-biphenyl-4-carboxaldehyde (Losartan Impurity) or 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, inflammation, and apoptosis.
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, and anti-TB activities .
Biochemical Pathways
The compound affects the MAPK signaling pathway , which is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and proinflammatory cytokines . The downstream effects of this pathway include regulation of gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound can be efficiently absorbed and distributed within the body, metabolized for use, and excreted without causing harmful toxicants .
Result of Action
The compound exhibits significant biological activities, including antibacterial, anticancer, and anti-TB activities . For instance, some synthesized compounds showed a significant cytotoxic effect with the least IC50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL, which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Furthermore, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Eigenschaften
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-9H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRKMUDLIZVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the production method described in the research paper for 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde?
A1: The research paper [] outlines a novel method for producing 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde. This method is significant because it allows for the production of high-purity crystals of the compound with high yield through a relatively simple process involving fewer steps. This is particularly important because 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals. The efficient production method described in the research paves the way for more cost-effective and streamlined drug development processes.
Q2: Can you elaborate on the specific steps involved in producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde as described in the research?
A2: The research [] details a two-step process for producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
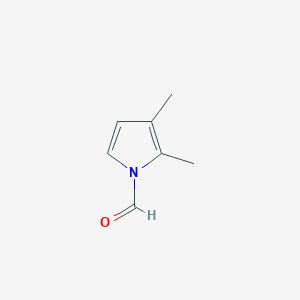

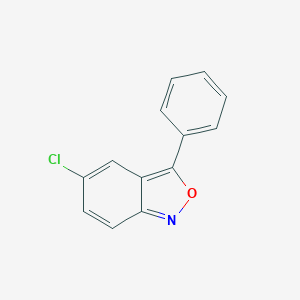
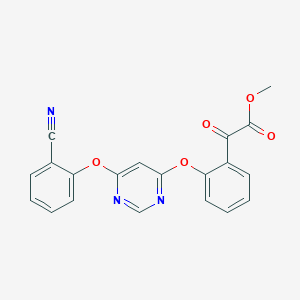


![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)


